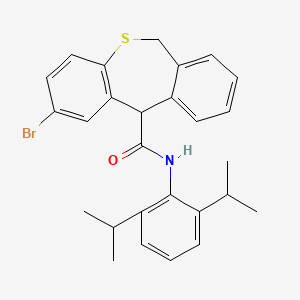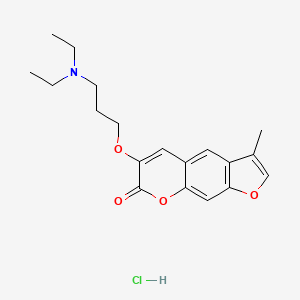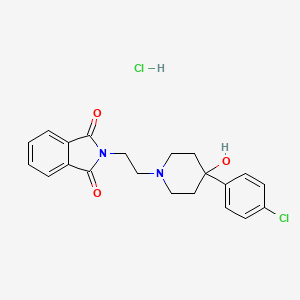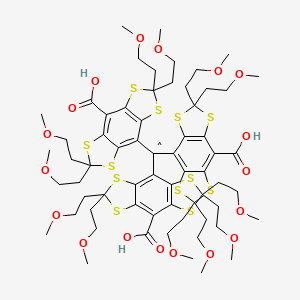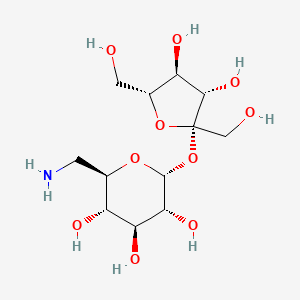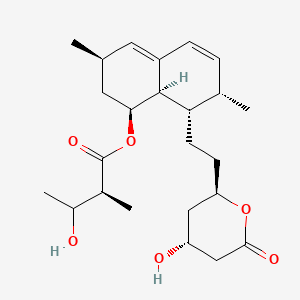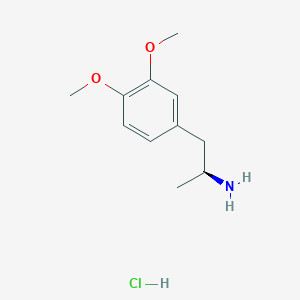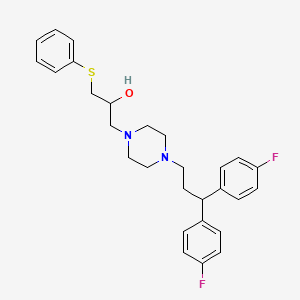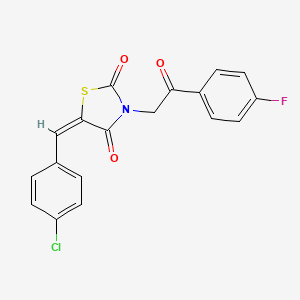
Methylenedioxyhydroxyethylamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylenedioxyhydroxyethylamphetamine, also known as 3,4-methylenedioxy-N-hydroxyethylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-hydroxyethyl analogue of methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). This compound is known for producing few to no effects, and very little data exists about its pharmacology, pharmacokinetics, effects, and toxicity .
准备方法
Methylenedioxyhydroxyethylamphetamine is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine to form the oxime, which is then reduced to the corresponding amine. The amine is subsequently reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
化学反应分析
Methylenedioxyhydroxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The oxime intermediate can be reduced to the amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can be introduced through nucleophilic substitution reactions with ethylene oxide. Common reagents used in these reactions include hydroxylamine, ethylene oxide, and lithium aluminum hydride.
科学研究应用
Methylenedioxyhydroxyethylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychedelic research as a structural analogue of methylenedioxyamphetamine (MDA). Researchers study such compounds to understand their pharmacological properties, potential therapeutic uses, and effects on the central nervous system. Additionally, it serves as a reference compound in forensic science for the identification and analysis of similar substances .
作用机制
The exact mechanism of action of methylenedioxyhydroxyethylamphetamine is not well-documented due to the lack of extensive research. as a substituted amphetamine, it is likely to interact with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways. These interactions may involve the release and reuptake inhibition of these neurotransmitters, similar to other amphetamines .
相似化合物的比较
Methylenedioxyhydroxyethylamphetamine is similar to other substituted amphetamines, such as methylenedioxyamphetamine (MDA), methylenedioxymethamphetamine (MDMA), and methylenedioxyethylamphetamine (MDEA). These compounds share a common methylenedioxyphenethylamine structure but differ in their substituents, leading to variations in their pharmacological effects and potency. This compound is unique due to its hydroxyethyl group, which distinguishes it from its analogues .
Similar Compounds
- Methylenedioxyamphetamine (MDA)
- Methylenedioxymethamphetamine (MDMA)
- Methylenedioxyethylamphetamine (MDEA)
- Substituted amphetamines such as methamphetamine and amphetamine .
属性
CAS 编号 |
74698-43-4 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]ethanol |
InChI |
InChI=1S/C12H17NO3/c1-9(13-4-5-14)6-10-2-3-11-12(7-10)16-8-15-11/h2-3,7,9,13-14H,4-6,8H2,1H3 |
InChI 键 |
SCUUYKMQDUDNBP-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


